N-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]quinoxalin-2-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that features a quinoxaline core linked to a benzenesulfonamide group through a 1,2,4-triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]quinoxalin-2-yl]benzenesulfonamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]quinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the triazole ring, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoxaline core or the sulfonamide group, leading to different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoxaline or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinoxaline or triazole rings .
Scientific Research Applications
N-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]quinoxalin-2-yl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as an antimicrobial agent, showing activity against various bacterial strains.
Medicine: Research focuses on its anticancer properties, exploring its ability to inhibit cancer cell growth and induce apoptosis.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, the compound could interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar antimicrobial and anticancer activities.
Quinoxaline Derivatives: Compounds with a quinoxaline core are known for their broad-spectrum biological activities.
Benzenesulfonamide Derivatives: These compounds are widely used in medicinal chemistry for their therapeutic properties
Uniqueness
N-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]quinoxalin-2-yl]benzenesulfonamide is unique due to its combination of the quinoxaline, triazole, and benzenesulfonamide moieties, which confer a distinct set of chemical and biological properties. This unique structure allows for diverse applications and makes it a valuable compound for further research .
Properties
Molecular Formula |
C17H14N6O2S2 |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H14N6O2S2/c1-23-11-18-21-17(23)26-16-15(19-13-9-5-6-10-14(13)20-16)22-27(24,25)12-7-3-2-4-8-12/h2-11H,1H3,(H,19,22) |
InChI Key |
UIQOGTZRGNMFNP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.